

Dp44mT: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines

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Compound of Interest

Compound Name: Dp44mT

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A comprehensive guide for researchers and drug development professionals on the potent anti-cancer agent **Dp44mT**, detailing its effects on a range of cancer cell lines. This guide provides a comparative analysis of its cytotoxicity, delves into its mechanisms of action through key signaling pathways, and offers detailed experimental protocols for replication and further investigation.

The thiosemicarbazone **Dp44mT** (Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) has emerged as a promising anti-cancer agent with potent and selective activity against various tumor types.[1][2] Its multifaceted mechanism of action, primarily centered around its ability to chelate iron and copper, leads to the generation of reactive oxygen species (ROS), lysosomal membrane permeabilization, and the modulation of critical cellular signaling pathways, ultimately inducing cancer cell death.[1][3] This guide provides a comparative overview of **Dp44mT**'s effects on different cancer cell lines, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Comparative Cytotoxicity of Dp44mT

Dp44mT exhibits potent cytotoxic effects across a broad spectrum of cancer cell lines, often at nanomolar concentrations. Its efficacy is significantly higher compared to the clinically used iron chelator, desferrioxamine (DFO).[4] Notably, **Dp44mT** displays a degree of selectivity for cancer cells over normal, non-transformed cells.

Cell Line	Cancer Type	IC50 (nM)	Incubation Time (h)	Reference
HL-60	Leukemia	2 ± 0	72	[5]
MCF-7	Breast Cancer	9 ± 2	72	[5]
HCT116	Colorectal Cancer	6 ± 1	72	[5]
MDA-MB-231	Breast Cancer	~100	72	[2]
U87	Glioma	<100	24-72	[6]
U251	Glioma	<100	24-72	[6]
SW480	Colorectal Cancer	Not specified, dose-dependent apoptosis	Not specified	[7]
HT-29	Colorectal Cancer	Not specified, dose-dependent apoptosis	Not specified	[7]
SK-N-MC	Neuroepithelioma	Not specified	Not specified	[1]
AsPC-1	Pancreatic Cancer	Not specified	Not specified	
Non-Cancer Cell Lines				
H9c2	Rat Cardiomyoblasts	124 ± 49	72	[5]
3T3	Mouse Fibroblasts	157 ± 51	72	[5]
MCF-12A	Healthy Mammary Epithelial	>10,000	72	[2]

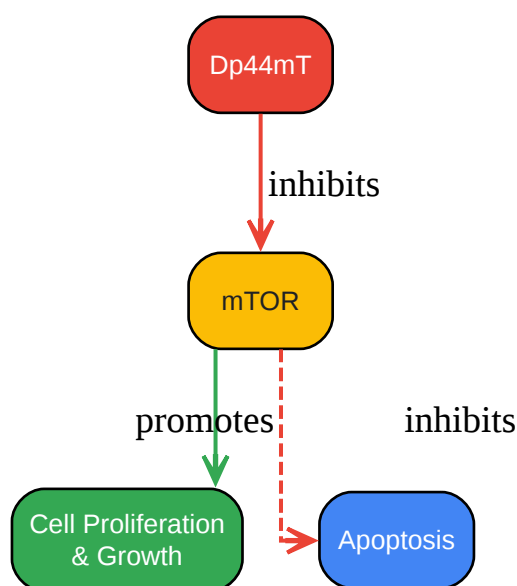
MRC-5	Fetal Lung Fibroblasts	Significantly higher than cancer cells	72
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Key Signaling Pathways Modulated by Dp44mT

Dp44mT's anti-cancer activity is intricately linked to its ability to interfere with fundamental signaling pathways that govern cell growth, proliferation, and survival. Two of the most well-documented pathways affected by **Dp44mT** are the mTOR and AMPK pathways.

Inhibition of the mTOR Pathway

In colorectal cancer cell lines SW480 and HT-29, **Dp44mT** has been shown to inhibit the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1][7] This inhibition is a crucial aspect of its pro-apoptotic effects in these cells.[7]

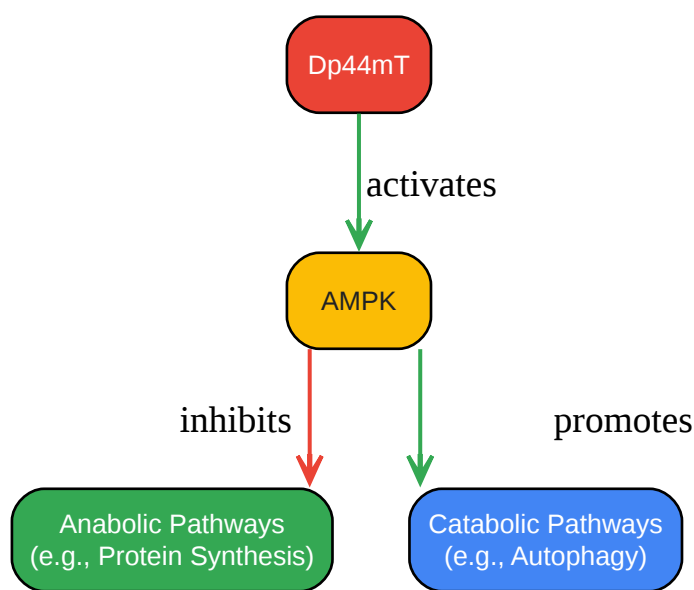


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Caption: **Dp44mT**-mediated inhibition of the mTOR signaling pathway.

Activation of the AMPK Pathway

Dp44mT activates the AMP-activated protein kinase (AMPK) pathway in various tumor cell types.[2][8] AMPK acts as a cellular energy sensor, and its activation by **Dp44mT** is thought to be a response to the metabolic stress induced by the chelation of essential metal ions.[2] This activation can lead to the inhibition of anabolic pathways and the induction of catabolic processes like autophagy.[8]

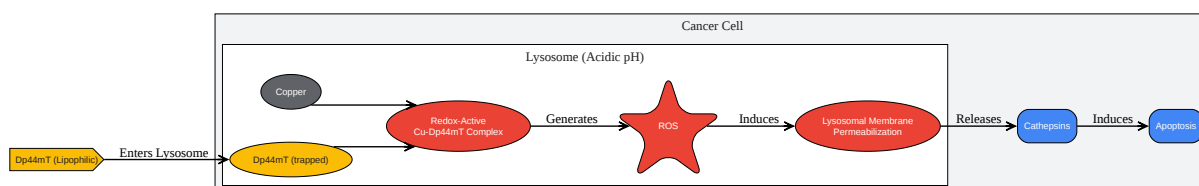


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Caption: **Dp44mT**-mediated activation of the AMPK signaling pathway.

Mechanism of Action: Lysosomal Disruption

A critical aspect of **Dp44mT**'s mechanism of action is its ability to target and disrupt lysosomes. **Dp44mT**, being lipophilic, can readily cross cell membranes.[2] Within the acidic environment of lysosomes, it becomes protonated and trapped. Here, it binds to copper, forming a redox-active complex that generates reactive oxygen species (ROS).[1][3] This leads to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, and subsequent induction of apoptosis.[1]



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